molecular formula C10H10N2O5 B4288823 1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione

1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione

Cat. No.: B4288823
M. Wt: 238.20 g/mol
InChI Key: DGSIMEVNVKAFAF-UHFFFAOYSA-N
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Description

1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[321]oct-2-yl]-1,2-dihydropyridazine-3,6-dione is a complex organic compound featuring a bicyclic ring system

Preparation Methods

Chemical Reactions Analysis

1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride, pyridine, and diethylaminosulfur trifluoride (DAST) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of SOCl2/pyridine can lead to the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system .

Scientific Research Applications

This compound has several scientific research applications. It is used as a platform chemical for the construction of chiral small molecules for pharmaceuticals . Additionally, it serves as a building block for catalysts and auxiliaries, and in materials applications . Its unique bicyclic structure makes it a valuable starting material for the synthesis of various chiral compounds, which are essential in the development of new drugs and materials.

Mechanism of Action

The mechanism of action of 1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione involves the rearrangement of its bicyclic ring system. This rearrangement is facilitated by the migration of oxygen atoms within the ring, which can be induced by reagents such as thionyl chloride and pyridine . The molecular targets and pathways involved in this mechanism are primarily related to the reactivity of the bicyclic ring system and its ability to undergo various chemical transformations.

Comparison with Similar Compounds

Similar compounds to 1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione include other derivatives of 6,8-dioxabicyclo[3.2.1]octane, such as levoglucosenone and cyrene . These compounds share the bicyclic ring system but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-1H-pyridazine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c13-6-3-5(7-4-16-10(6)17-7)12-9(15)2-1-8(14)11-12/h1-2,5,7,10H,3-4H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSIMEVNVKAFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2COC(C1=O)O2)N3C(=O)C=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione
Reactant of Route 2
1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione
Reactant of Route 3
1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione
Reactant of Route 4
1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione
Reactant of Route 5
1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione
Reactant of Route 6
1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione

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